An In-depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride
This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a key building block in contemporary drug discovery and development. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and formulation scientists with the robust and reliable data necessary to advance their research and development programs.
Introduction
1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, with the CAS Number 651056-79-0, is a piperidine derivative of significant interest in medicinal chemistry.[1] Its structural motifs, featuring a sulfonylated piperidine ring and a primary amine, suggest its potential utility as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its effective application, from guiding synthesis and purification strategies to enabling rational formulation development and ensuring regulatory compliance. This document delineates the essential experimental protocols and theoretical considerations for a comprehensive characterization of this compound.
Core Physicochemical Properties
A foundational dataset of core physicochemical properties is essential for any chemical entity entering a drug discovery pipeline. The following table summarizes the key identification parameters for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride.
| Property | Value | Source |
| IUPAC Name | 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride | [1] |
| CAS Number | 651056-79-0 | [1] |
| Molecular Formula | C₇H₁₇ClN₂O₂S | [2][3] |
| Molecular Weight | 228.74 g/mol | [2][4] |
| Purity (via HPLC) | >98% | [4] |
| Moisture Content | <0.5% | [4] |
Experimental Determination of Key Physical Properties
The following sections detail the experimental methodologies for determining the critical physical properties of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. The rationale behind each experimental choice is provided to ensure a deep understanding of the process.
Melting Point Determination
The melting point is a crucial indicator of purity and is vital for material identification. A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Method
This method is a standard and widely accepted technique for accurate melting point determination.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is packed into a glass capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Initial Rapid Heating: A preliminary determination is performed with a rapid heating rate to approximate the melting point.
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Slow Heating for Accuracy: A fresh sample is then heated to about 20°C below the approximate melting point, after which the heating rate is slowed to 1-2°C per minute.
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Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Causality of Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, providing an accurate measurement.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Solubility is a critical determinant of a drug candidate's bioavailability. A comprehensive solubility profile in various solvents is essential for formulation development.
Experimental Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
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Solvent Selection: A range of solvents relevant to pharmaceutical development should be chosen, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
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Sample Preparation: An excess amount of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Choices:
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Excess Solid: Ensures that the solution becomes saturated.
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Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.
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Constant Temperature: Solubility is temperature-dependent, so precise temperature control is crucial for reproducibility.
Diagram of Solubility Profiling Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid is a key parameter influencing its solubility and absorption at different pH values.
Experimental Protocol: Potentiometric Titration
This is a precise method for determining the pKa by measuring the pH of a solution as a titrant is added.
Methodology:
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Sample Preparation: A known concentration of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is dissolved in water or a co-solvent system if solubility is limited.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality of Experimental Choices:
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Strong Base Titrant: Ensures a sharp inflection point in the titration curve, leading to a more accurate determination of the equivalence point.
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Calibrated pH Meter: Accurate pH measurement is fundamental to the reliability of the pKa value.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features: Based on the structure of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, the following proton signals are anticipated:
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Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethylsulfonyl group.
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Piperidine Ring: Complex multiplets for the methylene protons on the piperidine ring. The protons adjacent to the nitrogen of the sulfonyl group will be shifted downfield compared to those closer to the amine. The proton at the 4-position will also show a distinct multiplet.
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Amine Group: A broad singlet for the amine protons, which may exchange with residual water in the solvent.
Expected ¹³C NMR Spectral Features:
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Ethyl Group: Two signals corresponding to the methyl and methylene carbons.
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Piperidine Ring: Signals for the three distinct types of carbon atoms in the piperidine ring. The carbons attached to the nitrogen of the sulfonyl group will be at a lower field than the other ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.
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C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.
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S=O Stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ characteristic of the sulfonyl group.
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C-N Stretching: A band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected as the base peak, where M is the free base of 1-(ethylsulfonyl)piperidin-4-amine. The isotopic pattern of this peak would confirm the presence of sulfur.
Stability and Hygroscopicity
Understanding the stability and hygroscopicity of a compound is crucial for its handling, storage, and formulation.
Protocol for Stability Assessment: The stability of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride should be assessed under various stress conditions (e.g., elevated temperature, humidity, and light exposure) according to ICH guidelines. The purity of the compound should be monitored over time using a stability-indicating HPLC method.
Protocol for Hygroscopicity Determination: The hygroscopicity can be determined by exposing a known weight of the compound to different relative humidity conditions at a constant temperature and measuring the change in mass over time.
Conclusion
The comprehensive physicochemical characterization of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, as outlined in this guide, provides the essential data required for its successful application in drug discovery and development. The detailed experimental protocols and the rationale behind them are intended to ensure the generation of high-quality, reliable, and reproducible data, thereby facilitating informed decision-making throughout the research and development process.
References
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Capot Chemical Co., Ltd. (n.d.). Specifications of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. Retrieved from [Link]
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ChemBK. (n.d.). 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. Retrieved from [Link]
